molecular formula C14H25NO2 B173641 Glycine, N,N-dicyclohexyl- CAS No. 102964-47-6

Glycine, N,N-dicyclohexyl-

Cat. No. B173641
M. Wt: 239.35 g/mol
InChI Key: JJBUINLKXFHHNU-UHFFFAOYSA-N
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Description

“Glycine, N,N-dicyclohexyl-” is an organic compound with a molecular weight of 239.36 . Its IUPAC name is (dicyclohexylamino)acetic acid . It is a derivative of glycine, one of the simplest amino acids occurring in nature .


Synthesis Analysis

The synthesis of “Glycine, N,N-dicyclohexyl-” might involve the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N .


Molecular Structure Analysis

The molecular structure of “Glycine, N,N-dicyclohexyl-” is C14H25NO2 . The molecule has a linear structure . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .


Chemical Reactions Analysis

“Glycine, N,N-dicyclohexyl-” might be involved in various chemical reactions. For instance, it could be used in the Steglich esterification, a method for the formation of esters under mild conditions . Moreover, it could also be involved in the mechanochemical synthesis of glycine under compression and shear at room temperature .


Physical And Chemical Properties Analysis

“Glycine, N,N-dicyclohexyl-” is a waxy white solid with a sweet odor . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . The low melting point of this material allows it to be melted for easy handling .

Scientific Research Applications

Plant Stress Resistance

Glycine betaine (GB) and proline, accumulating in response to environmental stresses in plants, play a role in osmotic adjustment and enzyme and membrane integrity maintenance. GB's application has been shown to increase growth and crop yield under stress conditions, though optimal concentrations and application times vary by species (Ashraf & Foolad, 2007).

Glycine Uptake in Agriculture

In agricultural settings, plants like Phleum pratense and Trifolium hybridum uptake glycine, indicating its role in plant nitrogen metabolism. This uptake, involving intact amino acids, suggests a complex interaction between glycine and plant growth (Näsholm, Huss-Danell, & Högberg, 2000).

Metabolic Diseases and Obesity

Glycine is crucial in metabolic pathways, including glutathione synthesis and one-carbon metabolism. In obesity, type 2 diabetes, and non-alcoholic fatty liver disease, low glycine levels are observed, and supplementation may have beneficial effects (Alves et al., 2019).

Antimicrobial Effects

Glycine has shown potential as an antimicrobial agent against Helicobacter pylori, both alone and in combination with antibiotics like amoxicillin. It offers a new approach to treating H. pylori-associated diseases (Minami et al., 2004).

Nutritional and Health Benefits

Glycine plays a key role in metabolic regulation, anti-oxidative reactions, and neurological function, and is used to enhance protein synthesis, wound healing, immunity, and to treat metabolic disorders in various diseases (Wang et al., 2013).

Safety And Hazards

“Glycine, N,N-dicyclohexyl-” should be handled with care to avoid inhalation of dusts . It is recommended to avoid letting the product enter drains . In the event of fire, self-contained breathing apparatus should be worn .

properties

IUPAC Name

2-(dicyclohexylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBUINLKXFHHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390385
Record name Glycine, N,N-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dicyclohexylamino)acetic Acid

CAS RN

102964-47-6
Record name Glycine, N,N-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Schechter, I Schechter, M Sela - Journal of Biological Chemistry, 1970 - ASBMB
Proteins to which a series of peptides of defined length and structure have been attached were used in this study as immunogens and as cross-reacting antigens in order to evaluate to …
Number of citations: 56 www.jbc.org

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